molecular formula C16H12N4O5 B11478249 7-amino-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11478249
M. Wt: 340.29 g/mol
InChI Key: CKXICSOZFMXATJ-UHFFFAOYSA-N
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Description

7-AMINO-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-OXO-3H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE is a complex organic compound with a unique structure that includes a benzodioxole moiety and a pyrano[2,3-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 7-AMINO-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-OXO-3H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.

    Construction of the pyrano[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: This step often requires the use of amination reactions, where an appropriate amine is introduced to the molecule.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

7-AMINO-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-OXO-3H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the molecule. Common reagents include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-AMINO-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-OXO-3H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-AMINO-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-OXO-3H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby mod

Properties

Molecular Formula

C16H12N4O5

Molecular Weight

340.29 g/mol

IUPAC Name

7-amino-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C16H12N4O5/c1-22-9-2-7(3-10-13(9)24-6-23-10)11-8(4-17)14(18)25-16-12(11)15(21)19-5-20-16/h2-3,5,11H,6,18H2,1H3,(H,19,20,21)

InChI Key

CKXICSOZFMXATJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C(=C(OC4=C3C(=O)NC=N4)N)C#N

Origin of Product

United States

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